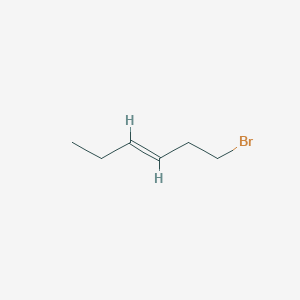

1-Bromo-3-hexene

Übersicht

Beschreibung

1-Bromo-3-hexene is a chemical compound with the molecular formula C6H11Br . It is also known by other names such as 1-bromohex-3-ene, (E)-1-bromohex-3-ene, and (3E)-1-bromo-3-hexene . The molecular weight of 1-Bromo-3-hexene is 163.06 g/mol .

Synthesis Analysis

The synthesis of 1-Bromo-3-hexene involves multiple steps and requires careful analysis and thought, as many options need to be considered . Unfortunately, specific synthesis methods for 1-Bromo-3-hexene were not found in the search results.Molecular Structure Analysis

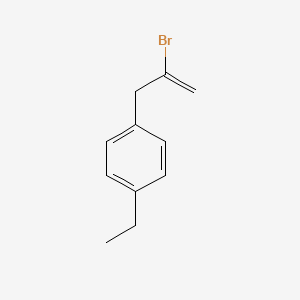

The molecular structure of 1-Bromo-3-hexene includes a bromine atom attached to a six-carbon chain with a double bond between the third and fourth carbon atoms . The InChI representation of the molecule isInChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ . Physical And Chemical Properties Analysis

1-Bromo-3-hexene has a molecular weight of 163.06 g/mol . It has a complexity of 48.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Atom-Transfer Free Radical Additions

1-Bromo-3-hexene has been explored in the context of atom-transfer free radical additions. Mero and Porter (1999) investigated the reactions of α-bromo oxazolidinone imides with alkenes, including 1-hexene and its isomers, in the presence of Lewis acids. This research highlights the potential of 1-Bromo-3-hexene in facilitating clean atom-transfer addition reactions (Mero & Porter, 1999).

Surface Chemistry and Heterogeneous Reactions

He, Mathauser, and Teplyakov (2000) reported on the unique chemistry of 6-bromo-1-hexene on a Cu3Pt(111) surface. They found that the surface chemistry of this compound is highly dependent on coverage, providing insights into coverage-dependent reactions in heterogeneous systems (He, Mathauser, & Teplyakov, 2000).

Polymerization and Materials Science

Research by Saito et al. (2000) on the polymerization of 1-hexene using a specific titanium(IV) dichloride catalyst provides insights into the material applications of 1-Bromo-3-hexene. Their findings reveal how the compound can be used to produce high molecular weight poly(1-hexene) with significant industrial relevance (Saito et al., 2000).

Oxidation Studies

Battin-Leclerc et al. (2014) conducted an experimental study on the oxidation of hexene isomers, including 1-hexene. Their research provides detailed insights into the reactivity and product distribution in oxidation processes, which could have implications for chemical synthesis involving 1-Bromo-3-hexene (Battin-Leclerc et al., 2014).

Electrochemical Applications

Research by Alkire and Köhler (1988) on the electrochemical epoxidation of 1-hexene, using a Br2/Br− couple, has implications for 1-Bromo-3-hexene in electrochemical synthesis. This study demonstrates the compound's potential in mediating electrochemical reactions (Alkire & Köhler, 1988).

Wirkmechanismus

Target of Action

1-Bromo-3-hexene, also known as 1-bromohex-3-ene, is a brominated alkene . The primary targets of this compound are carbon-carbon double bonds in organic molecules . These double bonds are susceptible to reactions such as electrophilic addition and free radical substitution .

Mode of Action

The mode of action of 1-Bromo-3-hexene involves the interaction with carbon-carbon double bonds. In the presence of a suitable initiator, the bromine atom in 1-Bromo-3-hexene can form a free radical, which can then add to a carbon-carbon double bond . This results in the formation of a new carbon-bromine bond and the conversion of the double bond to a single bond .

Biochemical Pathways

For instance, they can react with double bonds in unsaturated fatty acids, potentially affecting lipid metabolism .

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed through the skin and respiratory tract . Its distribution and metabolism would depend on its reactivity and the presence of suitable enzymes in the body. As a small, non-polar molecule, it might be excreted unchanged in the breath or metabolized to more polar products for renal excretion .

Result of Action

The result of 1-Bromo-3-hexene’s action is the modification of molecules containing carbon-carbon double bonds. This can lead to changes in the structure and function of these molecules. For instance, the reaction of 1-Bromo-3-hexene with unsaturated fatty acids could affect the properties of cell membranes or the function of signaling molecules .

Action Environment

The action of 1-Bromo-3-hexene can be influenced by various environmental factors. For example, the presence of light or heat can promote free radical reactions . Moreover, the presence of other reactive species can compete with 1-Bromo-3-hexene for reaction with its targets. The pH and polarity of the environment can also affect the reactivity of 1-Bromo-3-hexene .

Eigenschaften

IUPAC Name |

(E)-1-bromohex-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNATJOWAYTBGM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-hexene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B3287193.png)

![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)

![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)

![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)

![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)